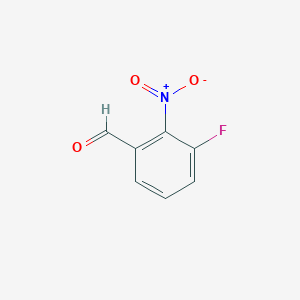

3-Fluoro-2-nitrobenzaldehyde

Description

BenchChem offers high-quality 3-Fluoro-2-nitrobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-2-nitrobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO3/c8-6-3-1-2-5(4-10)7(6)9(11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJXDOIOYJGQGQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60625819 | |

| Record name | 3-Fluoro-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872366-63-7 | |

| Record name | 3-Fluoro-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-2-nitrobenzaldehyde: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as a versatile building block in organic synthesis. Its unique trifunctional structure, featuring an aldehyde, a nitro group, and a fluorine atom on the benzene ring, offers multiple reaction sites for constructing complex molecular architectures. The electron-withdrawing nature of the nitro group and the fluorine atom significantly influences the reactivity of the aromatic ring and the aldehyde functionality, making it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and characteristic reactions of 3-Fluoro-2-nitrobenzaldehyde.

Part 1: Chemical and Physical Properties

3-Fluoro-2-nitrobenzaldehyde is a solid at room temperature. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₄FNO₃ | [1] |

| Molecular Weight | 169.11 g/mol | [1] |

| CAS Number | 872366-63-7 | [1] |

| Appearance | Solid | [2] |

| Purity | Typically ≥97% | [2] |

| InChI | InChI=1S/C7H4FNO3/c8-6-3-1-2-5(4-10)7(6)9(11)12/h1-4H | [1] |

| SMILES | C1=CC(=C(C(=C1)F)[O-])C=O | [1] |

Spectroscopic Data

The structural features of 3-Fluoro-2-nitrobenzaldehyde can be elucidated using various spectroscopic techniques.

1.1.1 ¹H NMR Spectroscopy

The proton NMR spectrum of 3-Fluoro-2-nitrobenzaldehyde is expected to show distinct signals for the aldehydic proton and the three aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and fluoro groups.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehydic-H | ~10.4 | s |

| Aromatic-H | 7.5 - 8.5 | m |

Note: Predicted values are based on typical chemical shifts for similar compounds.[3]

1.1.2 ¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for the carbonyl carbon and the six aromatic carbons.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~188 |

| Aromatic-C | 120 - 160 |

Note: Predicted values are based on typical chemical shifts for similar compounds.[4][5]

1.1.3 Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C-H (aromatic) | 3100 - 3000 |

| C=O (aldehyde) | ~1710 |

| C=C (aromatic) | 1600 - 1475 |

| N-O (nitro) | 1550 - 1500 (asymmetric), 1360 - 1300 (symmetric) |

| C-F | 1250 - 1000 |

Note: Predicted values are based on typical vibrational frequencies for these functional groups.[6]

1.1.4 Mass Spectrometry

In mass spectrometry, 3-Fluoro-2-nitrobenzaldehyde will exhibit a molecular ion peak corresponding to its molecular weight.

| Ion | m/z |

| [M]⁺ | 169 |

The fragmentation pattern would likely involve the loss of the aldehyde proton (M-1), the formyl group (M-29), and the nitro group (M-46).[7][8][9]

Part 2: Synthesis and Purification

A reliable method for the synthesis of fluoro-o-nitrobenzaldehydes is the Kröhnke reaction, which involves the reaction of a benzyl halide with pyridine, followed by treatment with p-nitrosodimethylaniline and subsequent hydrolysis.[10]

Synthesis Protocol: Kröhnke Reaction

This protocol is adapted from a general procedure for the preparation of o-nitrobenzaldehydes.[10]

Step 1: Formation of the Pyridinium Salt

-

In a round-bottom flask, dissolve 3-fluoro-2-nitrobenzyl bromide (1.0 eq) in ethanol.

-

Add pyridine (1.2 eq) to the solution.

-

Reflux the mixture for 2-3 hours.

-

Cool the reaction mixture to room temperature and collect the precipitated pyridinium salt by filtration.

-

Wash the salt with cold ethanol and dry under vacuum.

Step 2: Formation of the Nitrone

-

In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, suspend the dried pyridinium salt in ethanol.

-

Add p-nitrosodimethylaniline hydrochloride (1.0 eq).

-

Cool the mixture in an ice-salt bath to 0-5 °C.

-

Slowly add a solution of sodium hydroxide (2.5 eq) in water, maintaining the temperature below 10 °C.

-

Stir the mixture for 1 hour at 5-10 °C.

-

Add ice-cold water to the flask to precipitate the nitrone.

-

Collect the orange solid by filtration, wash with cold water, and press dry.

Step 3: Hydrolysis to 3-Fluoro-2-nitrobenzaldehyde

-

Place the wet nitrone in a beaker and add 6N sulfuric acid.

-

Stir the mixture for 10-15 minutes.

-

Add crushed ice to the mixture to precipitate the crude 3-Fluoro-2-nitrobenzaldehyde.

-

Filter the solid, wash with a dilute sodium bicarbonate solution, and then with water.

-

Dry the crude product in a desiccator over calcium chloride.

Caption: Synthesis workflow for 3-Fluoro-2-nitrobenzaldehyde via the Kröhnke reaction.

Purification

The crude 3-Fluoro-2-nitrobenzaldehyde can be purified by the following methods:

-

Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol-water or hexane-ethyl acetate.

-

Steam Distillation: For larger quantities, steam distillation can be an effective purification method. The aldehyde is volatile with steam and can be separated from non-volatile impurities.[11]

Part 3: Chemical Reactivity and Synthetic Applications

The presence of the aldehyde, nitro, and fluoro groups imparts a rich and versatile reactivity to 3-Fluoro-2-nitrobenzaldehyde.

Reactions of the Aldehyde Group

The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of transformations.

3.1.1 Wittig Reaction

The Wittig reaction is a powerful method for the formation of alkenes from aldehydes. 3-Fluoro-2-nitrobenzaldehyde can react with a phosphorus ylide to form the corresponding substituted styrene.[12][13][14][15][16]

Generalized Protocol:

-

Prepare the phosphorus ylide by treating a phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent like THF or ether.

-

Add a solution of 3-Fluoro-2-nitrobenzaldehyde in the same solvent to the ylide solution at low temperature (e.g., 0 °C or -78 °C).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water or saturated ammonium chloride solution.

-

Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.

Caption: General scheme of the Wittig reaction with 3-Fluoro-2-nitrobenzaldehyde.

3.1.2 Reduction to an Alcohol

The aldehyde can be selectively reduced to the corresponding alcohol using mild reducing agents like sodium borohydride (NaBH₄).

Generalized Protocol:

-

Dissolve 3-Fluoro-2-nitrobenzaldehyde in a protic solvent such as methanol or ethanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride in portions.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Quench the reaction by the slow addition of dilute acid.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate to obtain the alcohol.[3]

Reactions of the Nitro Group

The nitro group can be reduced to an amine, which is a key transformation for the synthesis of various heterocyclic compounds.

Generalized Protocol for Reduction to an Amine:

-

Dissolve 3-Fluoro-2-nitrobenzaldehyde in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).

-

Add a reducing agent such as tin(II) chloride (SnCl₂) and concentrated hydrochloric acid, or use catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst).

-

Stir the reaction at room temperature or with gentle heating until completion.

-

If using SnCl₂, basify the reaction mixture to precipitate tin salts and extract the product.

-

If using catalytic hydrogenation, filter off the catalyst and concentrate the filtrate.

Reactions of the Aromatic Ring

The aromatic ring is activated towards nucleophilic aromatic substitution due to the presence of the electron-withdrawing nitro group.

3.3.1 Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom can be displaced by a variety of nucleophiles. The ortho-nitro group strongly activates the para position for nucleophilic attack.[17][18][19]

Generalized Protocol:

-

Dissolve 3-Fluoro-2-nitrobenzaldehyde in a polar aprotic solvent such as DMF or DMSO.

-

Add the nucleophile (e.g., an alcohol, amine, or thiol) and a base (e.g., K₂CO₃ or NaH).

-

Heat the reaction mixture until the starting material is consumed.

-

Cool the reaction, pour into water, and extract the product with an organic solvent.

-

Purify the product by chromatography or recrystallization.

3.3.2 Suzuki-Miyaura Cross-Coupling

While the C-F bond is generally less reactive than C-Br or C-I bonds in Suzuki couplings, under specific catalytic conditions, it can participate in cross-coupling reactions with boronic acids.[20][21][22]

Generalized Protocol:

-

In a reaction vessel, combine 3-Fluoro-2-nitrobenzaldehyde, a boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

-

Add a suitable solvent system (e.g., toluene/water or dioxane/water).

-

Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete.

-

Cool the mixture, add water, and extract the product with an organic solvent.

-

Purify the product by column chromatography.

Caption: Overview of the reactivity of 3-Fluoro-2-nitrobenzaldehyde.

Part 4: Safety and Handling

3-Fluoro-2-nitrobenzaldehyde is classified as an irritant.[1]

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

3-Fluoro-2-nitrobenzaldehyde is a valuable and versatile building block in organic synthesis. Its distinct functional groups offer a range of possibilities for chemical transformations, making it a key intermediate in the development of novel compounds, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective application in research and development.

References

Sources

- 1. 3-Fluoro-2-nitrobenzaldehyde | C7H4FNO3 | CID 22465321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nmr.oxinst.com [nmr.oxinst.com]

- 4. Making sure you're not a bot! [oc-praktikum.de]

- 5. 3-Nitrobenzaldehyde(99-61-6) 13C NMR spectrum [chemicalbook.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. researchgate.net [researchgate.net]

- 9. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Wittig Reaction [organic-chemistry.org]

- 13. community.wvu.edu [community.wvu.edu]

- 14. Wittig reaction - Wikipedia [en.wikipedia.org]

- 15. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 16. www1.udel.edu [www1.udel.edu]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 20. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 22. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]

An In-depth Technical Guide to 3-Fluoro-2-nitrobenzaldehyde (CAS Number: 872366-63-7)

A Keystone Intermediate for Advanced Heterocyclic Synthesis in Medicinal Chemistry

Authored by: A Senior Application Scientist

Introduction

3-Fluoro-2-nitrobenzaldehyde is a strategically substituted aromatic aldehyde that has emerged as a valuable building block for synthetic chemists, particularly those engaged in the design and development of novel pharmaceutical agents. Its unique trifunctional arrangement—an electrophilic aldehyde, a reducible nitro group, and a modulating fluorine atom—offers a versatile platform for constructing complex heterocyclic scaffolds. The fluorine atom at the 3-position and the nitro group at the 2-position ortho to the aldehyde create a distinct electronic and steric environment, influencing the reactivity of the aldehyde and enabling specific, regioselective downstream transformations. This guide provides an in-depth exploration of the synthesis, key reactions, and applications of 3-Fluoro-2-nitrobenzaldehyde, with a focus on its utility in the construction of fluorinated quinoline cores, a privileged motif in medicinal chemistry.

Physicochemical Properties and Safety Profile

A comprehensive understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective and safe utilization in a laboratory setting. The key properties of 3-Fluoro-2-nitrobenzaldehyde are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 872366-63-7 | [1][2] |

| Molecular Formula | C₇H₄FNO₃ | [1][2] |

| Molecular Weight | 169.11 g/mol | [1][2] |

| Appearance | Solid | [3] |

| Storage Temperature | 2-8°C under an inert atmosphere | [3] |

| Purity | Typically ≥97% | [3] |

Safety and Handling:

3-Fluoro-2-nitrobenzaldehyde is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis of 3-Fluoro-2-nitrobenzaldehyde

The synthesis of 3-Fluoro-2-nitrobenzaldehyde is not widely documented in readily available literature. However, a logical and established synthetic route involves the oxidation of the corresponding methyl group of 2-fluoro-6-nitrotoluene. Several methods for the oxidation of ortho-nitrotoluenes to their corresponding aldehydes have been reported and can be adapted for this specific transformation.

One general and effective method is the Kröhnke reaction, which proceeds via a benzylpyridinium bromide intermediate followed by reaction with p-nitrosodimethylaniline and subsequent hydrolysis of the resulting nitrone. While a specific protocol for the 3-fluoro derivative is not detailed, the following procedure for the synthesis of o-nitrobenzaldehyde from o-nitrotoluene can serve as a foundational method for adaptation[4].

Conceptual Synthetic Workflow (Adaptable for 3-Fluoro-2-nitrobenzaldehyde)

Caption: Conceptual workflow for the synthesis of 3-Fluoro-2-nitrobenzaldehyde via the Kröhnke reaction.

Experimental Rationale: This multi-step approach is advantageous as it avoids harsh oxidizing agents that could lead to over-oxidation to the carboxylic acid or other side reactions. The formation of the pyridinium salt activates the benzylic position for the subsequent condensation with p-nitrosodimethylaniline. The final acidic hydrolysis of the nitrone intermediate cleanly yields the desired aldehyde.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.4 | s | 1H | -CHO | The aldehyde proton is expected to be a singlet and significantly downfield due to the electron-withdrawing nature of the carbonyl group and the aromatic ring. |

| ~8.0-8.2 | m | 1H | Ar-H | Aromatic proton ortho to the nitro group and meta to the aldehyde. |

| ~7.8-8.0 | m | 1H | Ar-H | Aromatic proton para to the nitro group and meta to the aldehyde. |

| ~7.5-7.7 | m | 1H | Ar-H | Aromatic proton ortho to the aldehyde and meta to the nitro group. |

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~188-190 | C=O | The carbonyl carbon of the aldehyde is expected to be significantly downfield. |

| ~158-162 (d) | C-F | The carbon directly attached to the fluorine will appear as a doublet with a large ¹JCF coupling constant. |

| ~148-152 | C-NO₂ | The carbon bearing the nitro group will be deshielded. |

| ~130-138 | Ar-C | Aromatic carbons. |

| ~125-130 | Ar-C | Aromatic carbons. |

| ~120-125 (d) | Ar-C | Aromatic carbon ortho to the fluorine, showing a ²JCF coupling. |

| ~115-120 (d) | Ar-C | Aromatic carbon para to the fluorine, showing a ⁴JCF coupling. |

Key Synthetic Application: The Domino Nitro Reduction-Friedländer Synthesis of 8-Fluoroquinolines

The primary and most powerful application of 3-Fluoro-2-nitrobenzaldehyde is in the synthesis of 8-fluoro-substituted quinolines via the domino nitro reduction-Friedländer reaction. This one-pot procedure is highly efficient as it circumvents the often-problematic synthesis and isolation of the corresponding 2-aminobenzaldehyde. The in situ reduction of the nitro group to an amine, followed by condensation with a methylene-activated compound, provides a direct route to the quinoline core.

Reaction Mechanism

The domino reaction proceeds through three key stages:

-

Nitro Group Reduction: The reaction is initiated by the reduction of the nitro group of 3-Fluoro-2-nitrobenzaldehyde to the corresponding amine, 3-fluoro-2-aminobenzaldehyde. This is typically achieved using a mild reducing agent such as iron powder in acetic acid.

-

Knoevenagel Condensation: The in situ generated 3-fluoro-2-aminobenzaldehyde undergoes a Knoevenagel condensation with an active methylene compound, such as ethyl acetoacetate.

-

Cyclization and Aromatization: The resulting intermediate undergoes an intramolecular cyclization, followed by dehydration to form the stable, aromatic 8-fluoroquinoline ring system.

Caption: Domino Nitro Reduction-Friedländer Synthesis of an 8-Fluoroquinoline.

Exemplary Protocol: Synthesis of Ethyl 8-fluoro-2-methylquinoline-3-carboxylate

The following is a detailed, field-proven protocol for the synthesis of ethyl 8-fluoro-2-methylquinoline-3-carboxylate, a representative 8-fluoroquinoline, from 3-Fluoro-2-nitrobenzaldehyde and ethyl acetoacetate. This protocol is adapted from a general procedure for the domino nitro reduction-Friedländer heterocyclization[5].

Materials:

-

3-Fluoro-2-nitrobenzaldehyde

-

Ethyl acetoacetate

-

Iron powder (<100 mesh)

-

Glacial acetic acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-Fluoro-2-nitrobenzaldehyde (1.0 eq) in glacial acetic acid (approximately 7-8 mL per mmol of the aldehyde).

-

Addition of Methylene Compound: To the stirred solution, add ethyl acetoacetate (2.0-3.0 eq).

-

Heating: Heat the reaction mixture to 95-110 °C.

-

Reduction: Once the target temperature is reached, add iron powder (4.0 eq) portion-wise over 15-20 minutes to control the initial exotherm.

-

Reaction Monitoring: Continue heating and stirring the reaction mixture for 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) for the disappearance of the starting 3-Fluoro-2-nitrobenzaldehyde.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it over ice water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 8-fluoro-2-methylquinoline-3-carboxylate.

Significance in Drug Discovery and Development

The introduction of a fluorine atom into a drug candidate can have profound effects on its pharmacokinetic and pharmacodynamic properties. Fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate lipophilicity, thereby improving membrane permeability and oral bioavailability.

The 8-fluoroquinoline scaffold, readily accessible from 3-Fluoro-2-nitrobenzaldehyde, is a key component in a variety of biologically active molecules. Quinolines are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. The ability to efficiently synthesize libraries of 8-fluoro-substituted quinolines using 3-Fluoro-2-nitrobenzaldehyde as a starting material makes it an invaluable tool for lead optimization in drug discovery programs.

Conclusion

3-Fluoro-2-nitrobenzaldehyde is a highly versatile and valuable synthetic intermediate for the construction of complex, fluorine-containing heterocyclic molecules. Its strategic substitution pattern allows for efficient and regioselective synthesis of 8-fluoroquinolines via the domino nitro reduction-Friedländer reaction, a powerful one-pot methodology. This in-depth guide provides researchers and drug development professionals with the essential technical information, including physicochemical properties, synthetic considerations, and detailed experimental insights, to effectively utilize this key building block in their synthetic endeavors. The continued exploration of the reactivity of 3-Fluoro-2-nitrobenzaldehyde is expected to lead to the discovery of novel bioactive compounds with improved therapeutic potential.

References

- Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.

- ChemicalBook. 3-fluoro-2-nitrobenzaldehyde(872366-63-7) 1H NMR spectrum.

- MySkinRecipes. 2-Fluoro-3-nitrobenzaldehyde.

- Wikipedia. Friedländer synthesis.

- Method of manufacturing o- and p-nitrobenzaldehyde.

- Fluoro-nitro-benzaldehyde production method.

- Supporting Information for a scientific public

- Sigma-Aldrich. 3-Fluoro-2-nitrobenzaldehyde | 872366-63-7.

- Synthesis of m-nitrobenzaldehyde derivative.

- o-NITROBENZALDEHYDE. Organic Syntheses Procedure.

- Domino Nitro Reduction-Friedländer Heterocyclization for the Prepar

- Friedlaender Synthesis. Organic Chemistry Portal.

- United States P

- Friedländer Quinoline Synthesis. Scite.ai.

- Friedländer Quinoline Synthesis. Alfa Chemistry.

- Process for the preparation of 2-nitrobenzaldehyde.

- Synthesis of 2-Nitrobenzaldehyde

- Synthesis of 2-nitrobenzaldehyde. PrepChem.com.

- Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences.

- A Comparative Guide to the Structural Validation of 2-Nitrobenzaldehyde using ¹H and ¹³C NMR Spectroscopy. Benchchem.

- A Comparative Guide to the Synthesis of 2-Nitrobenzaldehyde and 3-Nitrobenzaldehyde. Benchchem.

- Technical Support Center: Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime. Benchchem.

- Analysis of the reduction product of 3-nitrobenzaldehyde. Oxford Instruments Magnetic Resonance.

- A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.

Sources

- 1. 3-fluoro-2-nitrobenzaldehyde(872366-63-7) 1H NMR [m.chemicalbook.com]

- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 3. CN102786372A - Synthesis of m-nitrobenzaldehyde derivative - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Fluoro-2-nitrobenzaldehyde: Properties, Synthesis, and Applications

Executive Summary: 3-Fluoro-2-nitrobenzaldehyde is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring an aldehyde, a nitro group, and a fluorine atom, provides a versatile scaffold for the synthesis of complex heterocyclic systems and other high-value molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed analytical characterization, plausible synthetic routes, key chemical reactions, and essential safety protocols, serving as a critical resource for researchers and process chemists.

Core Molecular Profile

3-Fluoro-2-nitrobenzaldehyde is a distinct chemical entity identified by its specific molecular structure and registry number. The strategic placement of its functional groups dictates its chemical behavior and utility as a synthetic intermediate.

Table 1: Key Identifiers for 3-Fluoro-2-nitrobenzaldehyde

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | 3-fluoro-2-nitrobenzaldehyde | [1] |

| CAS Number | 872366-63-7 | [1] |

| Molecular Formula | C₇H₄FNO₃ | [1] |

| Canonical SMILES | C1=CC(=C(C(=C1)F)[O-])C=O | [1] |

| InChIKey | RJXDOIOYJGQGQH-UHFFFAOYSA-N |[1] |

Table 2: Physicochemical Properties of 3-Fluoro-2-nitrobenzaldehyde

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 169.11 g/mol | [1] |

| Appearance | Expected to be a solid at room temperature | [2] |

| Melting Point | Data not explicitly available; related isomers melt in the 45-94 °C range | [3][4] |

| Solubility | Expected to be soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, THF) |

| Storage | Store in a dry, cool, well-ventilated place in a tightly sealed container |[2] |

Spectroscopic and Analytical Characterization

Confirmation of the structure and purity of 3-Fluoro-2-nitrobenzaldehyde is achieved through standard spectroscopic techniques. The electronic environment created by the substituents results in a predictable and unique spectral fingerprint.

-

¹H NMR Spectroscopy : The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show a distinct downfield singlet for the aldehyde proton (CHO), typically in the δ 9.5-10.5 ppm region. The aromatic region (δ 7.5-8.5 ppm) will display complex multiplets for the three aromatic protons. The coupling patterns will be influenced by both ortho/meta proton-proton couplings and proton-fluorine couplings.

-

¹³C NMR Spectroscopy : The carbon spectrum will show a signal for the carbonyl carbon around δ 185-195 ppm. Aromatic carbon signals will appear between δ 110-160 ppm, with the carbon attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant.

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit strong characteristic absorption bands for the aldehyde C=O stretch (approx. 1700-1720 cm⁻¹), the C-NO₂ asymmetric and symmetric stretches (approx. 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹), and C-F bond vibrations.

-

Mass Spectrometry (MS) : Mass spectral analysis will show a molecular ion peak (M⁺) corresponding to the exact mass of 169.0175 g/mol , confirming the molecular formula.[1]

Protocol: Sample Preparation for NMR Analysis

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆).

-

Sample Preparation: Accurately weigh 5-10 mg of 3-Fluoro-2-nitrobenzaldehyde and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard (Optional): Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if precise chemical shift referencing is required.

-

Analysis: Acquire ¹H, ¹³C, and other relevant NMR spectra according to standard instrument parameters. Ensure a sufficient number of scans for adequate signal-to-noise ratio. Spectroscopic data for this compound is available for reference from chemical suppliers.[5][6]

Synthesis and Purification

While multiple methods exist for the synthesis of nitrobenzaldehydes, a common and effective strategy involves the selective oxidation of the corresponding nitrotoluene precursor.[7] The Kröhnke reaction is another established method for preparing aromatic aldehydes.[7]

Plausible Synthetic Pathway: Oxidation of 3-Fluoro-2-nitrotoluene

The most direct route to 3-Fluoro-2-nitrobenzaldehyde is the controlled oxidation of 3-fluoro-2-nitrotoluene. This transformation requires an oxidizing agent that selectively converts the methyl group to an aldehyde without affecting the other sensitive functional groups.

Caption: Plausible synthetic route via oxidation.

Protocol: Synthesis via Oxidation (Exemplary)

Causality: This protocol is adapted from general procedures for the oxidation of activated methyl groups on aromatic rings. The choice of chromium trioxide in acetic anhydride is a classic method that often provides good yields for such transformations, forming a diacetate intermediate that is subsequently hydrolyzed.[7]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, charge 3-fluoro-2-nitrotoluene (1.0 eq) and acetic anhydride (5-10 vol).

-

Reagent Addition: Cool the mixture to 0-5 °C using an ice bath. Slowly add a solution of chromium trioxide (CrO₃, approx. 2.5 eq) in acetic anhydride dropwise, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at 5-10 °C for several hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture into a beaker of ice water to quench the excess oxidant and hydrolyze the intermediate.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield pure 3-Fluoro-2-nitrobenzaldehyde.

Chemical Reactivity and Applications in Drug Discovery

The utility of 3-Fluoro-2-nitrobenzaldehyde stems from the distinct reactivity of its three functional groups, making it a valuable building block for synthesizing complex molecules, particularly in medicinal chemistry.[8][9]

-

Aldehyde Group: The aldehyde is susceptible to nucleophilic attack, making it ideal for forming C=C bonds (e.g., Wittig, Horner-Wadsworth-Emmons, Knoevenagel reactions), C=N bonds (formation of imines/Schiff bases and oximes), and for reduction to an alcohol or oxidation to a carboxylic acid.[9][10]

-

Nitro Group: The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SₙAr), particularly at positions ortho and para to it. More importantly, the nitro group can be selectively reduced to an amine (-NH₂), which is a cornerstone transformation for building heterocyclic rings (e.g., quinolines, quinazolines).

-

Fluorine Atom: The fluorine atom enhances the electrophilicity of the aromatic ring and can modulate the physicochemical properties (e.g., lipophilicity, metabolic stability) of derivative compounds, a highly desirable feature in drug design.

Caption: Key synthetic transformations.

The reduction of the nitro group to form 3-fluoro-2-aminobenzaldehyde is particularly powerful. This intermediate can then undergo cyclization reactions with various reagents to form a wide array of fused heterocyclic systems, a common motif in many biologically active molecules. Its role as an intermediate is crucial in the synthesis of dihydropyridine calcium channel blockers and other pharmaceuticals.[11]

Safety, Handling, and Storage

As a laboratory chemical, 3-Fluoro-2-nitrobenzaldehyde must be handled with appropriate precautions to minimize risk to personnel.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement | Signal Word | Source(s) |

|---|---|---|---|

| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | [1][2] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning | [1][2] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning |[1] |

Protocol: Safe Handling and Storage

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to prevent inhalation of dust or vapors. Ensure that an eyewash station and safety shower are readily accessible.[2]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield.

-

Handling: Avoid direct contact with skin and eyes. Do not breathe dust. Avoid creating dust during handling. Wash hands thoroughly after use.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[2]

-

Spill Response: In case of a spill, cordon off the area. Wearing appropriate PPE, carefully sweep up the solid material, place it in a sealed container for disposal, and clean the spill area thoroughly.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

3-Fluoro-2-nitrobenzaldehyde is a synthetically valuable intermediate with a rich chemical profile. Its well-defined reactivity allows for its strategic incorporation into complex molecular architectures, making it a key building block for the development of novel pharmaceuticals and other functional materials. A thorough understanding of its properties, synthetic pathways, and safety requirements is essential for its effective and safe utilization in a research and development setting.

References

-

PubChem. (n.d.). 3-Fluoro-2-nitrobenzaldehyde. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 3-Fluoro-4-nitrobenzaldehyde: Properties, Applications, and Sourcing. Retrieved from [Link]

- Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2).

-

Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 3-nitrobenzaldehyde. Retrieved from [Link]

-

ResearchGate. (2002). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Retrieved from [Link]

- Mahajan, S. S., & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences, 60(4), 199-202.

Sources

- 1. 3-Fluoro-2-nitrobenzaldehyde | C7H4FNO3 | CID 22465321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. guidechem.com [guidechem.com]

- 4. 42564-51-2 CAS MSDS (4-FLUORO-3-NITROBENZALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 3-fluoro-2-nitrobenzaldehyde(872366-63-7) 1H NMR [m.chemicalbook.com]

- 6. 2-FLUORO-3-NITROBENZALDEHYDE(96516-29-9) 1H NMR spectrum [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. nbinno.com [nbinno.com]

- 9. ojs.wiserpub.com [ojs.wiserpub.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ijpsonline.com [ijpsonline.com]

Introduction: The Strategic Importance of 3-Fluoro-2-nitrobenzaldehyde

An In-depth Technical Guide to the Synthesis of 3-Fluoro-2-nitrobenzaldehyde

3-Fluoro-2-nitrobenzaldehyde is a highly valuable substituted benzaldehyde derivative that serves as a critical building block in modern medicinal chemistry and drug development. Its unique trifunctional arrangement—an aldehyde for classical carbonyl chemistry, a nitro group that is a versatile precursor for an amine, and a fluorine atom to enhance metabolic stability and binding affinity—makes it a sought-after intermediate for complex molecular architectures.[1][2] This guide, intended for researchers and drug development professionals, provides a detailed exploration of a robust and well-established pathway for its synthesis, focusing on the underlying chemical principles, practical experimental protocols, and critical process considerations.

Primary Synthesis Pathway: The Kröhnke Reaction

Direct oxidation of the methyl group in 2-fluoro-6-nitrotoluene presents a significant challenge due to the potential for over-oxidation to the carboxylic acid or side reactions involving the sensitive nitro group. The Kröhnke reaction offers an elegant and controlled multi-step alternative that reliably converts a benzylic halide into an aldehyde under mild conditions.[3] This method proceeds through stable, isolable intermediates, providing excellent control over the transformation and leading to reproducible yields.[3]

The pathway can be visualized as a three-stage process starting from 2-fluoro-6-nitrotoluene:

-

Radical Bromination: Conversion of the activated methyl group to a benzyl bromide.

-

Intermediate Formation: Reaction with pyridine to form a stable pyridinium salt, followed by condensation with N,N-dimethyl-4-nitrosoaniline to yield a nitrone.

-

Hydrolysis: Mild acidic hydrolysis of the nitrone to afford the final aldehyde product.

Sources

Spectroscopic data for 3-Fluoro-2-nitrobenzaldehyde

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Fluoro-2-nitrobenzaldehyde

Introduction: Defining the Molecular Blueprint

In the landscape of pharmaceutical and materials science, the precise structural elucidation of chemical intermediates is paramount. 3-Fluoro-2-nitrobenzaldehyde (C₇H₄FNO₃) is a key building block whose utility in synthesis is dictated by the specific arrangement of its functional groups.[1][2] The electronic interplay between the aldehyde, the strongly electron-withdrawing nitro group, and the electronegative fluorine atom creates a unique chemical entity. This guide provides a comprehensive analysis of the core spectroscopic techniques—NMR, IR, and Mass Spectrometry—used to verify the identity, purity, and structure of this compound. For researchers in drug development, understanding this spectroscopic signature is the first step in ensuring the integrity of a synthetic pathway and the quality of the final product.

This document is structured not as a rigid template, but as a logical workflow that mirrors the process of scientific inquiry. We begin with the foundational principles of each technique, present field-tested protocols for data acquisition, and culminate in an integrated analysis that synthesizes all data points into a single, validated structural confirmation.

Molecular Structure and Predicted Spectroscopic Features

The substitution pattern on the benzene ring is the primary determinant of the molecule's spectroscopic properties. The aldehyde (-CHO) and nitro (-NO₂) groups are potent electron-withdrawing groups, which significantly deshield the aromatic protons, shifting their signals downfield in the ¹H NMR spectrum. The fluorine atom, positioned meta to the aldehyde and ortho to the nitro group, exerts both a strong inductive withdrawing effect and a weaker resonance-donating effect, further complicating the electronic environment of the aromatic ring.

| Property | Value | Source |

| Molecular Formula | C₇H₄FNO₃ | PubChem[1] |

| Molecular Weight | 169.11 g/mol | PubChem[1] |

| Exact Mass | 169.01752115 Da | PubChem[1] |

| Appearance | Solid | CymitQuimica[3] |

graph "molecular_structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];// Define nodes for atoms with positions C1 [label="C¹", pos="0,1.5!"]; C2 [label="C²", pos="-1.3,0.75!"]; C3 [label="C³", pos="-1.3,-0.75!"]; C4 [label="C⁴", pos="0,-1.5!"]; C5 [label="C⁵", pos="1.3,-0.75!"]; C6 [label="C⁶", pos="1.3,0.75!"]; H4 [label="H", pos="0,-2.5!"]; H5 [label="H", pos="2.3,-1.25!"]; H6 [label="H", pos="2.3,1.25!"]; F3 [label="F", pos="-2.3,-1.25!"]; N2 [label="N²", pos="-2.3,1.25!"]; O2a [label="O", pos="-3.1,1.8!"]; O2b [label="O", pos="-2.3,0!"]; C_ald [label="C", pos="0,2.5!"]; H_ald [label="H", pos="-0.7,3!"]; O_ald [label="O", pos="0.7,3!"]; // Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; // Substituent bonds C1 -- C_ald [label="CHO"]; C2 -- N2 [label="NO₂"]; N2 -- O2a; N2 -- O2b; C3 -- F3 [label="F"]; C4 -- H4; C5 -- H5; C6 -- H6; C_ald -- H_ald; C_ald -- O_ald;

}

Caption: Structure of 3-Fluoro-2-nitrobenzaldehyde with atom numbering.

Proton (¹H) NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy provides the most detailed information about the electronic environment of hydrogen atoms in a molecule. The chemical shift of each proton is highly sensitive to the effects of adjacent functional groups.

Expertise-Driven Experimental Protocol

A self-validating protocol ensures reproducibility and accuracy. The choice of solvent and internal standard is critical.

-

Sample Preparation: Dissolve 5-10 mg of 3-Fluoro-2-nitrobenzaldehyde in approximately 0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is essential to avoid large solvent signals in the spectrum.[4]

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard, setting its chemical shift to 0.00 ppm for calibration.[4]

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex splitting patterns in the aromatic region.

-

Acquisition Parameters:

-

Set the spectral width to cover a range of 0-12 ppm.

-

Use a pulse angle of 30-45 degrees to ensure quantitative integration.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and phase-correct the resulting spectrum. Integrate all signals to determine the relative ratio of protons.

Interpretation and Analysis

The spectrum is dominated by two regions: the downfield aldehyde proton and the complex aromatic region. The strong electron-withdrawing nature of the nitro and aldehyde groups shifts all aromatic protons significantly downfield, typically between 7.5 and 8.5 ppm.[5]

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| Aldehyde-H | ~10.4 | Singlet (s) | - | 1H |

| H-6 | ~8.2 - 8.4 | Doublet of doublets (dd) | JH6-H5 ≈ 7-8 (ortho), JH6-H4 ≈ 1-2 (meta) | 1H |

| H-4 | ~8.0 - 8.2 | Doublet of doublets (dd) | JH4-H5 ≈ 7-8 (ortho), JH4-F3 ≈ 5-7 (meta) | 1H |

| H-5 | ~7.7 - 7.9 | Triplet of doublets (td) | JH5-H4 ≈ JH5-H6 ≈ 7-8 (ortho), JH5-F3 ≈ 2-3 (para) | 1H |

-

Aldehyde Proton (H-ald): This proton appears as a sharp singlet far downfield (~10.4 ppm) due to the strong deshielding effect of the carbonyl group and its anisotropic magnetic field.[4] This signal is highly diagnostic for aldehydes.

-

Aromatic Protons (H-4, H-5, H-6): The electron density of the ring is heavily polarized towards the nitro and aldehyde groups. This results in all aromatic protons being significantly deshielded. The specific positions are determined by their coupling partners. H-5 will appear as a triplet-like signal due to coupling with its two ortho neighbors (H-4 and H-6). H-4 and H-6 will appear as doublets of doublets, split by their ortho and meta neighbors. Furthermore, coupling to the fluorine atom (²J, ³J, ⁴J) will introduce additional splitting, making the patterns more complex.[6]

Caption: ¹H NMR splitting pattern analysis workflow.

Carbon-13 (¹³C) NMR Spectroscopy: Probing the Carbon Skeleton

Broadband proton-decoupled ¹³C NMR spectroscopy provides a distinct signal for each chemically unique carbon atom, offering a direct map of the molecule's carbon framework.

Field-Proven Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. Higher concentrations (20-50 mg) are often beneficial for ¹³C NMR due to its lower natural abundance and sensitivity.

-

Instrumentation: Acquire the spectrum on a 300 MHz (or higher) spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Set the spectral width to 0-200 ppm to encompass all expected carbon signals.

-

Employ broadband proton decoupling to collapse all C-H splitting, resulting in a single sharp peak for each carbon.

-

Use a sufficient relaxation delay (e.g., 2-5 seconds) to allow for proper signal recovery, especially for quaternary carbons.

-

-

Data Processing: Perform Fourier transformation and phase correction.

Interpretation and Analysis

The presence of seven distinct signals would confirm the proposed structure. The chemical shifts are heavily influenced by the attached functional groups.

| Carbon Assignment | Predicted δ (ppm) | Key Influence |

| C=O (Aldehyde) | ~188 - 192 | Carbonyl group, highly deshielded.[7] |

| C-NO₂ | ~150 - 155 | Direct attachment to electron-withdrawing NO₂. |

| C-F | ~160 - 165 (doublet) | Direct attachment to F; large ¹JC-F coupling. |

| C-CHO | ~135 - 140 | Attachment to the aldehyde group. |

| C-4, C-5, C-6 | ~120 - 135 | Aromatic carbons influenced by multiple substituents. |

-

Carbonyl Carbon: The aldehyde carbonyl carbon is the most downfield signal, typically appearing near 190 ppm.[7]

-

Substituent-Bearing Carbons: The carbons directly bonded to the fluorine (C-3) and the nitro group (C-2) are significantly affected. The C-F signal will be split into a doublet due to one-bond coupling (¹JC-F), a key validation feature.

-

Aromatic Carbons: The remaining three aromatic carbons will resonate in the typical 120-135 ppm region. Their precise shifts are dictated by the combined electronic effects of the three substituents.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Robust Experimental Protocol (ATR)

Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation and provides high-quality, reproducible data.[8]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) absorptions.

-

Sample Application: Place a small amount of the solid 3-Fluoro-2-nitrobenzaldehyde powder onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal.

-

Data Acquisition: Scan the sample over the mid-IR range (4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Post-Acquisition: Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.

Interpretation and Analysis

The IR spectrum provides a distinct "fingerprint" for 3-Fluoro-2-nitrobenzaldehyde, with several key diagnostic peaks.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2850 & ~2750 | C-H Stretch (Fermi doublet) | Aldehyde (-CHO) |

| ~1710-1690 | C=O Stretch | Aldehyde (Carbonyl)[8] |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring |

| ~1540-1520 | N-O Asymmetric Stretch | Nitro (-NO₂) |

| ~1360-1340 | N-O Symmetric Stretch | Nitro (-NO₂) |

| ~1250-1000 | C-F Stretch | Fluoroaromatic |

| ~900-675 | C-H Out-of-Plane Bend | Aromatic Substitution |

-

Aldehyde Group: The presence of a sharp, strong carbonyl (C=O) absorption around 1700 cm⁻¹ is definitive.[8] Its frequency is higher than a simple alkyl aldehyde due to the electron-withdrawing nature of the aromatic ring and nitro group. The characteristic, though often weak, C-H stretching doublet around 2850/2750 cm⁻¹ is also a key indicator.

-

Nitro Group: Two strong absorptions corresponding to the asymmetric (~1530 cm⁻¹) and symmetric (~1350 cm⁻¹) stretching of the N-O bonds are unambiguous proof of the nitro group.

-

Aromatic System: Aromatic C-H stretches appear above 3000 cm⁻¹, while ring C=C stretching vibrations are visible around 1600-1450 cm⁻¹.[5]

Caption: Correlation of functional groups to their IR absorption regions.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns under electron ionization (EI).

Standard Operating Protocol (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the gaseous sample with high-energy electrons (~70 eV) in the ion source. This process, known as Electron Ionization (EI), creates a positively charged radical molecular ion (M⁺•).

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions to generate a mass spectrum, which plots relative intensity versus m/z.

Interpretation and Analysis

-

Molecular Ion (M⁺•): The spectrum should show a clear molecular ion peak at an m/z corresponding to the molecular weight of the compound (169.11). High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₇H₄FNO₃) by measuring the exact mass to several decimal places (169.0175).[1]

-

Key Fragmentation Pathways: Aromatic aldehydes are known for specific fragmentation patterns. The analysis of these fragments provides a self-validating check on the structure.

-

[M-1]⁺ (m/z 168): Loss of the aldehydic hydrogen radical is a common fragmentation, resulting in a stable acylium ion.

-

[M-29]⁺ (m/z 140): Loss of the entire aldehyde group (•CHO) is another characteristic pathway.

-

[M-30]⁺ (m/z 139): Loss of the nitro group radical (•NO).

-

[M-46]⁺ (m/z 123): Loss of the nitro group (•NO₂).

-

| m/z | Proposed Fragment | Origin |

| 169 | [C₇H₄FNO₃]⁺• | Molecular Ion (M⁺•) |

| 168 | [C₇H₃FNO₃]⁺ | M - H |

| 140 | [C₆H₃FN]⁺ | M - CHO |

| 139 | [C₇H₄FO]⁺• | M - NO |

| 123 | [C₇H₄F]⁺• | M - NO₂ |

Integrated Analysis and Conclusion

The true power of spectroscopic analysis lies in the synthesis of data from multiple, orthogonal techniques. No single method provides a complete picture, but together, they offer an unambiguous confirmation of the structure of 3-Fluoro-2-nitrobenzaldehyde.

-

Mass Spectrometry establishes the molecular formula (C₇H₄FNO₃) with a molecular weight of 169.

-

¹H and ¹³C NMR confirm this formula with the correct number of proton (4) and carbon (7) environments. The distinct aldehyde proton and carbon signals, along with the complex aromatic patterns and C-F coupling, validate the specific arrangement of atoms.

-

IR Spectroscopy provides definitive evidence for the key functional groups—aldehyde, nitro, and fluoroaromatic—predicted by the structure and observed in the NMR and MS data.

This cohesive dataset forms a self-validating system. The molecular weight from MS is consistent with the atoms counted by NMR. The functional groups identified by IR explain the chemical shifts in NMR and the fragmentation patterns in MS. This rigorous, multi-faceted approach ensures the highest level of confidence in the material's identity and quality, a non-negotiable requirement for its application in research and development.

Safety and Handling

Based on safety data for this compound and its isomers, 3-Fluoro-2-nitrobenzaldehyde should be handled with care. It is classified as a skin and eye irritant and may cause respiratory irritation.[1]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood.[9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[9][10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

References

- A Comparative Spectroscopic Analysis of Substituted Benzaldehydes. Benchchem.

-

3-Fluoro-2-nitrobenzaldehyde. PubChem, National Center for Biotechnology Information. [Link]

-

proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry. [Link]

-

Aromatics - Spectroscopy. Organic Chemistry at CU Boulder. [Link]

-

Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

-

Aromatic H - ¹H NMR. University of Calgary. [Link]

-

Interpreting Aromatic NMR Signals. YouTube. [Link]

Sources

- 1. 3-Fluoro-2-nitrobenzaldehyde | C7H4FNO3 | CID 22465321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 872366-63-7|3-Fluoro-2-nitrobenzaldehyde|BLD Pharm [bldpharm.com]

- 3. 3-Fluoro-2-nitrobenzaldehyde | CymitQuimica [cymitquimica.com]

- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

1H NMR and 13C NMR of 3-Fluoro-2-nitrobenzaldehyde

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Fluoro-2-nitrobenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Fluoro-2-nitrobenzaldehyde (C₇H₄FNO₃), a key substituted aromatic building block in synthetic chemistry.[1][2] As a Senior Application Scientist, this document moves beyond simple data reporting to offer an in-depth interpretation grounded in the fundamental principles of NMR spectroscopy. We will explore the causal relationships between the molecule's structure—specifically the electronic effects of the aldehyde, nitro, and fluoro substituents—and the resulting spectral features. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR for unambiguous structural elucidation and purity assessment. It includes detailed spectral assignments, an examination of spin-spin coupling networks, a robust experimental protocol for data acquisition, and a complete set of references for further investigation.

Introduction: The Imperative for Precise Structural Validation

3-Fluoro-2-nitrobenzaldehyde is a trifunctional aromatic compound whose utility in medicinal chemistry and materials science is predicated on the precise arrangement of its substituents. The ortho-nitro and meta-fluoro groups, relative to the aldehyde, create a unique electronic and steric environment that dictates its reactivity. Consequently, unambiguous confirmation of this substitution pattern is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for this purpose, providing a detailed atomic-level fingerprint of the molecule.[3]

This guide will dissect the predicted ¹H and ¹³C NMR spectra of this molecule. The analysis is built upon established substituent chemical shift (SCS) effects and the intricate patterns of proton-proton, proton-fluorine, and carbon-fluorine spin-spin coupling.[4][5] Understanding these interactions is not merely academic; it is essential for distinguishing 3-Fluoro-2-nitrobenzaldehyde from its isomers (e.g., 2-fluoro-3-nitrobenzaldehyde or 4-fluoro-2-nitrobenzaldehyde) and for identifying potential impurities.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of 3-Fluoro-2-nitrobenzaldehyde is characterized by two distinct regions: the downfield aldehyde proton and the complex aromatic region. The powerful electron-withdrawing nature of both the nitro (-NO₂) and aldehyde (-CHO) groups significantly deshields all protons, shifting them to lower fields compared to unsubstituted benzene (δ 7.27 ppm).

Chemical Shift Assignments and Rationale

-

Aldehyde Proton (H-α): The aldehyde proton is expected to be the most downfield signal, typically appearing above δ 10.0 ppm.[3][5] Its proximity to the benzene ring and the combined deshielding from the ortho-nitro group places it in this characteristic region. A subtle through-space coupling to the fluorine atom (⁴JHF) might be observable as a small doublet splitting, though this is often not resolved.

-

Aromatic Protons (H-4, H-5, H-6): The three aromatic protons form a complex spin system influenced by H-H coupling and, critically, H-F coupling.

-

H-6: This proton is ortho to the electron-withdrawing aldehyde group and meta to the nitro group. It is expected to be the most deshielded of the aromatic protons. It will appear as a doublet of doublets (dd) due to coupling with H-5 (³JHH, ortho coupling, ~7-9 Hz) and H-4 (⁴JHH, meta coupling, ~2-3 Hz).

-

H-4: This proton is ortho to the fluorine atom and meta to the aldehyde group. Its chemical shift is influenced by the deshielding of the aldehyde and the complex effect of the fluorine. It will be split into a doublet of doublets (dd) by H-5 (³JHH, ortho coupling, ~7-9 Hz) and the fluorine atom (³JHF, ortho coupling, ~8-10 Hz).

-

H-5: This proton is situated between H-4 and H-6 and is ortho to the nitro group. It will experience strong deshielding. Its signal will be a triplet or, more accurately, a triplet of doublets (td) or multiplet, arising from coupling to H-4 (³JHH), H-6 (³JHH), and a weaker long-range coupling to the fluorine atom (⁴JHF, meta coupling, ~4-6 Hz).[6][7]

-

Predicted ¹H NMR Data Summary

The following table summarizes the anticipated spectral data for 3-Fluoro-2-nitrobenzaldehyde.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-α (CHO) | ~10.2 - 10.5 | d | ⁴JHF ≈ 1-2 Hz | Deshielded by carbonyl and ortho-NO₂. Possible weak coupling to F. |

| H-6 | ~8.2 - 8.4 | dd | ³JHH ≈ 7-9 Hz, ⁴JHH ≈ 2-3 Hz | Ortho to -CHO, deshielded. |

| H-4 | ~7.9 - 8.1 | dd | ³JHH ≈ 7-9 Hz, ³JHF ≈ 8-10 Hz | Ortho to -F, coupled to H-5 and F. |

| H-5 | ~7.7 - 7.9 | t or m | ³JHH ≈ 7-9 Hz, ⁴JHF ≈ 4-6 Hz | Ortho to -NO₂, coupled to H-4, H-6, and F. |

Visualization of the Proton Coupling Network

The spin-spin coupling relationships between the protons and the fluorine atom can be visualized using the following diagram.

Caption: ¹H-¹H and ¹H-¹⁹F coupling network in 3-Fluoro-2-nitrobenzaldehyde.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are highly informative, and the presence of fluorine introduces characteristic C-F coupling constants that are invaluable for assignment.[8]

Chemical Shift Assignments and Rationale

The chemical shifts are influenced by the electronegativity and resonance effects of the substituents.

-

C-α (Aldehyde Carbonyl): This carbon will be the most downfield signal, typically found in the δ 185-195 ppm range, characteristic of aromatic aldehydes.[3][9]

-

C-3 (Carbon bearing Fluorine): This carbon is directly bonded to the highly electronegative fluorine atom, resulting in a large downfield shift. It will appear as a large doublet due to the one-bond C-F coupling (¹JCF), which is typically in the range of 240-260 Hz.[10]

-

C-2 (Carbon bearing Nitro Group): The nitro group is strongly electron-withdrawing, causing a significant downfield shift for the carbon it is attached to. This carbon will also exhibit a two-bond coupling to fluorine (²JCF), appearing as a doublet with J ≈ 20-30 Hz.

-

C-1 (Carbon bearing Aldehyde): This carbon is deshielded by the attached aldehyde group. It will show a three-bond coupling to fluorine (³JCF), appearing as a doublet with J ≈ 3-8 Hz.

-

C-4, C-5, C-6: These protonated carbons will appear in the typical aromatic region (δ 115-140 ppm). Their assignments can be confirmed using an HSQC experiment.

-

C-4: Will appear as a doublet due to two-bond C-F coupling (²JCF) of ≈ 20-25 Hz.

-

C-5: Will be the least affected by the fluorine coupling, showing a small four-bond coupling (⁴JCF) that may not be resolved.

-

C-6: Will exhibit a three-bond coupling to fluorine (³JCF) of ≈ 3-8 Hz.

-

Predicted ¹³C NMR Data Summary

| Carbon Assignment | Predicted δ (ppm) | Multiplicity (from ¹⁹F) | Coupling Constant (JCF, Hz) | Rationale |

| C-α (CHO) | ~189 | d | ³JCF ≈ 5-8 Hz | Carbonyl carbon, deshielded. |

| C-3 (C-F) | ~160 | d | ¹JCF ≈ 250 Hz | Directly bonded to F, large coupling. |

| C-2 (C-NO₂) | ~150 | d | ²JCF ≈ 20-25 Hz | Attached to electron-withdrawing NO₂. |

| C-1 (C-CHO) | ~135 | d | ³JCF ≈ 3-5 Hz | Ipso-carbon to the aldehyde. |

| C-6 | ~130 | d | ³JCF ≈ 3-5 Hz | Deshielded by adjacent aldehyde. |

| C-5 | ~125 | s or small d | ⁴JCF ≈ 1-3 Hz | Least affected by substituents. |

| C-4 | ~120 | d | ²JCF ≈ 20-25 Hz | Shielded by ortho-F, strong ²J coupling. |

Standardized Experimental Protocol

To ensure the acquisition of high-quality, reproducible NMR data, the following self-validating protocol is recommended.[3][11]

Workflow for NMR Sample Preparation and Analysis

Sources

- 1. 3-Fluoro-2-nitrobenzaldehyde | C7H4FNO3 | CID 22465321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Fluoro-2-nitrobenzaldehyde | CymitQuimica [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nmr.oxinst.com [nmr.oxinst.com]

- 5. nmr.oxinst.com [nmr.oxinst.com]

- 6. eclass.uoa.gr [eclass.uoa.gr]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. sfu.ca [sfu.ca]

- 11. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

A Technical Guide to the Infrared and Mass Spectrometry of 3-Fluoro-2-nitrobenzaldehyde

This guide provides an in-depth analysis of 3-Fluoro-2-nitrobenzaldehyde using infrared (IR) spectroscopy and mass spectrometry (MS). Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural characteristics of the molecule through the interpretation of its spectral data. We will explore the theoretical basis for the expected spectral features, present detailed experimental protocols, and discuss the practical application of this data in chemical analysis.

Introduction: The Significance of Spectroscopic Analysis

3-Fluoro-2-nitrobenzaldehyde (C₇H₄FNO₃, Molecular Weight: 169.11 g/mol ) is a substituted aromatic compound of interest in synthetic organic chemistry and pharmaceutical research.[1] Its unique substitution pattern, featuring an aldehyde, a nitro group, and a fluorine atom on the benzene ring, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming the identity, purity, and structural integrity of the compound during synthesis and quality control processes. This guide will focus on two powerful analytical techniques, IR spectroscopy and mass spectrometry, to provide a comprehensive characterization of this molecule.

Part 1: Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite these vibrations. For 3-Fluoro-2-nitrobenzaldehyde, the key functional groups—aldehyde, nitro, and the substituted aromatic ring—each exhibit characteristic absorption bands.

Theoretical Framework: Predicting the IR Spectrum

The IR spectrum of 3-Fluoro-2-nitrobenzaldehyde can be predicted by considering the vibrational frequencies of its constituent functional groups. The electron-withdrawing nature of the nitro and aldehyde groups, along with the presence of the electronegative fluorine atom, influences the electronic environment of the benzene ring and, consequently, the vibrational frequencies of its bonds.

Molecular Structure and Key Vibrational Modes

Caption: Molecular structure of 3-Fluoro-2-nitrobenzaldehyde.

Expected IR Absorption Frequencies

The following table summarizes the expected characteristic IR absorption bands for 3-Fluoro-2-nitrobenzaldehyde, with frequency ranges sourced from established spectroscopic data.[2][3][4][5][6][7][8][9][10]

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Notes |

| Aldehyde | C=O Stretch | 1710 - 1685 | Strong | Conjugation with the aromatic ring lowers the frequency.[6][7][9] |

| Aldehydic C-H Stretch | 2850 - 2820 and 2750 - 2720 | Medium to Weak | Often appears as a pair of bands, with the lower frequency one being particularly diagnostic.[7][9] | |

| Nitro Group | Asymmetric NO₂ Stretch | 1550 - 1475 | Strong | Characteristic strong absorption for aromatic nitro compounds.[2][3][5] |

| Symmetric NO₂ Stretch | 1360 - 1290 | Strong | Another strong and characteristic band for aromatic nitro compounds.[2][3][5] | |

| Aromatic Ring | C=C Stretch | 1600 - 1475 | Medium to Weak | Multiple bands are expected in this region. |

| C-H Stretch | 3100 - 3000 | Medium to Weak | ||

| C-H Out-of-plane Bend | 900 - 675 | Strong | The substitution pattern influences the exact position of these bands. | |

| C-F Bond | C-F Stretch | 1360 - 1000 | Strong | The exact position can be sensitive to the molecular environment.[4] |

Experimental Protocol: Acquiring the IR Spectrum

A robust protocol for obtaining the IR spectrum of 3-Fluoro-2-nitrobenzaldehyde is essential for reproducible and accurate results.

Instrumentation:

-

Fourier Transform Infrared (FT-IR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory or KBr press for pellet preparation

Procedure (ATR Method):

-

Sample Preparation: Place a small, representative sample of solid 3-Fluoro-2-nitrobenzaldehyde directly onto the ATR crystal.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the spectral contributions of the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Spectrum Acquisition: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow for IR Spectrum Acquisition

Caption: Step-by-step workflow for acquiring an IR spectrum using an ATR accessory.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is invaluable for determining the molecular weight and elucidating the structure of a compound. For 3-Fluoro-2-nitrobenzaldehyde, electron ionization (EI) is a common technique that generates a molecular ion and a series of characteristic fragment ions.

Theoretical Framework: Predicting the Mass Spectrum

Upon electron ionization, 3-Fluoro-2-nitrobenzaldehyde will form a molecular ion (M⁺˙) with an m/z corresponding to its molecular weight (169.11). This molecular ion will then undergo fragmentation, breaking at its weakest bonds to form smaller, stable ions.

Expected Fragmentation Pathways:

The fragmentation of 3-Fluoro-2-nitrobenzaldehyde is expected to be directed by its functional groups. The primary fragmentation events for aromatic aldehydes involve the loss of the aldehydic hydrogen or the entire formyl group.[11][12][13][14][15] The nitro group can also undergo fragmentation.

Fragmentation Cascade of 3-Fluoro-2-nitrobenzaldehyde

Caption: Proposed major fragmentation pathways for 3-Fluoro-2-nitrobenzaldehyde under electron ionization.

Expected Fragment Ions

The table below details the major fragment ions anticipated in the mass spectrum of 3-Fluoro-2-nitrobenzaldehyde.

| m/z | Proposed Fragment | Formula | Notes |

| 169 | [M]⁺˙ | [C₇H₄FNO₃]⁺˙ | Molecular ion. Expected to be observable. |

| 168 | [M-H]⁺ | [C₇H₃FNO₃]⁺ | Loss of the aldehydic hydrogen, a common fragmentation for aromatic aldehydes.[13][14] |

| 140 | [M-CHO]⁺ | [C₆H₄FNO₂]⁺ | Loss of the formyl radical, another characteristic fragmentation of benzaldehydes. |

| 123 | [M-NO₂]⁺ | [C₇H₄FO]⁺ | Loss of the nitro group. |

| 110 | [C₆H₃F]⁺˙ | [C₆H₃F]⁺˙ | Subsequent loss of NO from the m/z 140 fragment. |

Experimental Protocol: Acquiring the Mass Spectrum

A standard protocol for obtaining the mass spectrum via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

Appropriate GC column (e.g., a non-polar or medium-polarity capillary column).

Procedure:

-

Sample Preparation: Dissolve a small amount of 3-Fluoro-2-nitrobenzaldehyde in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

GC Method Development:

-

Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min) to ensure good separation from any impurities.

-

Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate.

-

-

MS Method Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: Standard 70 eV.

-

Mass Range: Scan a range that encompasses the molecular weight and expected fragments (e.g., m/z 40-200).

-

-

Data Acquisition and Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compound will be separated by the GC and then introduced into the MS for ionization and analysis. The resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to 3-Fluoro-2-nitrobenzaldehyde are then analyzed.

Conclusion

The combined application of IR spectroscopy and mass spectrometry provides a powerful and definitive approach to the structural characterization of 3-Fluoro-2-nitrobenzaldehyde. The IR spectrum confirms the presence of the key functional groups through their characteristic vibrational absorptions, while mass spectrometry establishes the molecular weight and offers structural insights through predictable fragmentation patterns. The methodologies and theoretical frameworks presented in this guide serve as a robust foundation for researchers and scientists working with this and structurally related compounds, ensuring analytical accuracy and confidence in their findings.

References

- Vertex AI Search. (n.d.). Infrared of nitro compounds.

- University of Calgary. (n.d.). Spectroscopy Tutorial: Nitro Groups.

- Wikipedia. (2023). Carbon–fluorine bond.

- University of Calgary. (n.d.). IR: nitro groups.

- PubChem. (n.d.). 3-Fluoro-2-nitrobenzaldehyde.

- Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.

- NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies.

- Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones.

- Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes.

- ResearchGate. (n.d.). Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a).

- ResearchGate. (n.d.). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase.